Retapamulin - 224452-66-8

Retapamulin

Catalog Number: EVT-280223
CAS Number: 224452-66-8
Molecular Formula: C30H47NO4S
Molecular Weight: 517.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Retapamulin is a carbotricyclic compound, a carboxylic ester and a cyclic ketone.

Tiamulin

Compound Description: Tiamulin is a pleuromutilin antibiotic used in veterinary medicine. It functions by inhibiting bacterial protein synthesis, specifically targeting the 50S ribosomal subunit. []

Relevance: Like Retapamulin, Tiamulin belongs to the pleuromutilin class of antibiotics. [] Structurally, they share the core pleuromutilin scaffold but differ in their side chains. The development of resistance to Tiamulin, primarily through mutations in the rplC gene (encoding ribosomal protein L3), provides insights into potential resistance mechanisms for Retapamulin. []

Valnemulin

Compound Description: Valnemulin is another pleuromutilin antibiotic primarily employed in veterinary practice. Similar to other pleuromutilins, it disrupts bacterial protein synthesis by binding to the 50S ribosomal subunit. []

Relevance: Valnemulin shares a close structural relationship with Retapamulin as a member of the pleuromutilin class. [] Studying the metabolic pathways of Valnemulin, particularly its hydroxylation at the 2β and 8α positions of the mutilin moiety, provides valuable information that can be extrapolated to understand the metabolism of Retapamulin. []

Lefamulin

Compound Description: Lefamulin is a newer pleuromutilin antibiotic for human use, administered intravenously and orally. It demonstrates a broad spectrum of activity against Gram-positive bacteria, including those resistant to other antibiotic classes. []

Relevance: Lefamulin's structural similarity to Retapamulin, both being pleuromutilins, makes it a relevant comparison point. [] Their overlapping spectrum of activity against Gram-positive bacteria highlights the therapeutic potential of the pleuromutilin class. [] Notably, Lefamulin has been investigated for systemic use, unlike the topical application of Retapamulin. []

Mupirocin

Compound Description: Mupirocin is a topical antibiotic commonly used for the treatment of impetigo and for nasal decolonization of Staphylococcus aureus, including methicillin-resistant strains (MRSA). [, ]

Relevance: Mupirocin serves as a key comparator to Retapamulin in numerous studies assessing the efficacy of topical antibiotics for skin infections. [, , , ] The emergence of mupirocin-resistant strains, particularly MRSA, highlights the need for alternative therapies like Retapamulin. [, , , ]

Fusidic Acid

Compound Description: Fusidic acid is a topical and systemic antibiotic effective against Gram-positive bacteria, particularly Staphylococcus aureus. [, ] It acts by inhibiting bacterial protein synthesis.

Relevance: Fusidic acid, like Retapamulin, is a frequently used topical antibiotic for skin infections, including impetigo. [, , , ] Comparative studies highlight the comparable efficacy and safety profiles of Retapamulin and Fusidic Acid. [, , , ] The emergence of fusidic acid-resistant strains underscores the importance of exploring alternative treatment options such as Retapamulin. [, ]

Linezolid

Compound Description: Linezolid is an oxazolidinone-class antibiotic used systemically for the treatment of infections caused by Gram-positive bacteria, including MRSA and vancomycin-resistant Enterococcus faecium (VRE). []

Relevance: Linezolid's efficacy against multidrug-resistant Gram-positive bacteria makes it a relevant comparison point for Retapamulin, especially in the context of MRSA infections. [, ] While Retapamulin demonstrated good activity against most MRSA strains, it was less effective against those with linezolid resistance, often mediated by the cfr gene. [, ] This emphasizes the need for continued surveillance of resistance patterns, even with newer antibiotics like Retapamulin.

Oral Cephalexin

Compound Description: Cephalexin is a first-generation cephalosporin antibiotic administered orally. It exhibits a broad spectrum of activity against Gram-positive and some Gram-negative bacteria. []

Relevance: Oral Cephalexin is a frequently used systemic antibiotic for skin and soft tissue infections (SSTIs). [, ] Clinical trials have demonstrated that topical Retapamulin shows comparable efficacy to a 10-day course of oral cephalexin in treating secondarily infected traumatic lesions. [, ] This suggests Retapamulin as a potentially valuable alternative, particularly for uncomplicated SSTIs, offering advantages such as a shorter treatment duration and potentially reducing the risk of systemic side effects associated with oral antibiotics.

Source and Classification

Retapamulin was developed to enhance the antibacterial properties of pleuromutilin. The modifications made to the original compound improve its efficacy against a broader range of pathogens, particularly those resistant to other antibiotics. It is classified as a tricyclic diterpenoid compound, specifically designed for human medical applications, unlike its predecessors, which are mainly used in veterinary medicine.

Synthesis Analysis

The synthesis of retapamulin involves several key steps that transform pleuromutilin into this more potent derivative.

Methods and Technical Details

  1. Tosylation: The process begins with the tosylation of pleuromutilin using tosyl chloride, which introduces a leaving group that facilitates further reactions.
  2. Reaction with Thiourea: Following tosylation, thiourea is reacted with the compound to yield a thiourea ester, which is a crucial intermediate in the synthesis pathway.
  3. Purification: The final product undergoes purification processes to enhance yield and purity, ensuring that retapamulin meets pharmaceutical standards for efficacy and safety .
Molecular Structure Analysis

Retapamulin's molecular structure is characterized by its unique tricyclic framework, which includes several functional groups that are essential for its biological activity.

Structure and Data

  • Molecular Formula: C21_{21}H28_{28}N2_{2}O5_{5}
  • Molecular Weight: 372.46 g/mol
  • Key Features: The structure includes a C-14 side chain that plays a significant role in enhancing binding affinity to the peptidyl transferase center of the ribosome .
Chemical Reactions Analysis

Retapamulin undergoes specific chemical reactions that facilitate its interaction with bacterial ribosomes.

Reactions and Technical Details

  1. Binding Mechanism: Retapamulin binds to the peptidyl transferase center of the ribosome, inhibiting protein synthesis by preventing the formation of functional ribosomal complexes.
  2. Inhibition Pathway: The antibiotic disrupts several key processes:
    • It prevents the binding of the 50S ribosomal subunit to the 30S subunit.
    • It inhibits the positioning of N-formylmethionine tRNA at the P site.
    • It alters tRNA interactions within the ribosomal complex .
Mechanism of Action

Retapamulin's mechanism of action is distinct from other classes of antibiotics due to its specific targeting of bacterial translation initiation.

Process and Data

  • Inhibition of Translation Initiation: Retapamulin effectively stalls ribosomes at start codons, preventing translation from initiating properly. This action can be quantitatively assessed through ribosome profiling techniques that reveal reduced occupancy at initiation sites in treated cells .
  • Impact on Bacterial Growth: By inhibiting protein synthesis, retapamulin contributes to bacterial growth inhibition and can lead to cell death under certain conditions .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of retapamulin is crucial for its application in medicine.

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Retapamulin shows good stability under various conditions, making it suitable for pharmaceutical formulations .
  • pH Sensitivity: Its activity may vary depending on pH levels, which can influence its binding affinity to ribosomal targets.
Applications

Retapamulin has significant applications in clinical settings due to its antibacterial properties.

Scientific Uses

  • Treatment of Skin Infections: It is primarily used topically for treating skin infections caused by susceptible strains of bacteria, including Staphylococcus aureus and Streptococcus pyogenes.
  • Research Tool: Retapamulin has been utilized in research settings to study bacterial translation mechanisms and explore alternative translation initiation sites within bacterial genomes .
Historical Context and Development of Retapamulin

Discovery and Structural Classification Within the Pleuromutilin Family

Retapamulin originates from the pleuromutilin scaffold, a tricyclic diterpenoid antibiotic first isolated in 1951 from the basidiomycete fungi Pleurotus passeckerianus (later reclassified as Clitopilus passeckerianus) and Pleurotus mutilis [3] [5]. Natural pleuromutilin exhibited modest antibacterial activity against Gram-positive bacteria and mycoplasma but was pharmacokinetically unsuitable for human therapeutics due to poor solubility and rapid metabolism [3] [6]. The core structure features a unique [5-6-8] tricyclic ring system with a C14 extension critical for ribosomal binding [5].

Retapamulin represents a semisynthetic derivative optimized through strategic chemical modifications at the C14 side chain (Figure 1). Unlike natural pleuromutilin, retapamulin incorporates a thioether-linked 8-azabicyclo[3.2.1]octane moiety, enhancing hydrogen bonding with the bacterial ribosome’s peptidyl transferase center (PTC) [5] [6]. This redesign significantly improved target affinity and spectrum against skin pathogens while retaining the core mutilin bicyclic skeleton [1] [9].

Table 1: Structural Evolution from Pleuromutilin to Retapamulin

CompoundC14 ModificationKey Biochemical Properties
PleuromutilinNatural acetateModerate Gram-positive activity; poor pharmacokinetics
Tiamulin (Vet)2-AminoethylthioacetateEnhanced ribosomal binding; veterinary use only
Retapamulin8-Azabicyclo[3.2.1]octanylthioacetateHigh-affinity PTC binding; human topical use

Evolution from Veterinary to Human Therapeutics: Semisynthetic Derivative Development

Pleuromutilin derivatives initially served as veterinary antibiotics due to unresolved pharmaceutical limitations in humans. Tiamulin, approved in 1979 for swine dysentery, and valnemulin (1999) demonstrated clinical efficacy in animals but exhibited insufficient oral bioavailability and metabolic instability for human systemic therapy [3] [8]. Their development, however, validated pleuromutilins’ unique mechanism: inhibition of protein synthesis via domain V of 23S ribosomal RNA (rRNA) without cross-resistance to other ribosome-targeting antibiotics [1] [6].

The transition to human medicine required overcoming pharmacokinetic barriers. Retapamulin emerged from systematic structure-activity relationship (SAR) studies focusing on C14 side chain optimization to enhance ribosomal affinity and reduce systemic exposure risks. By incorporating a rigid bicyclic amine, developers achieved:

  • Low systemic absorption: Ideal for topical delivery [5] [9]
  • Metabolic stability: Reduced vulnerability to hepatic CYP3A4 compared to earlier analogs [5] [7]
  • Target specificity: Minimized eukaryotic ribosomal interactions, lowering toxicity potential [6]

GlaxoSmithKline advanced retapamulin as the first human-approved pleuromutilin in 2007, marking a 50-year journey from veterinary applications to human dermatology [3] [10].

Table 2: Timeline of Key Pleuromutilin Derivatives

YearCompoundApplicationSignificance
1951PleuromutilinExperimentalIsolated from fungi; foundational scaffold
1979TiamulinVeterinary (swine)First commercial pleuromutilin; treats dysentery
1999ValnemulinVeterinary (poultry/swine)Enhanced potency against resistant strains
2007RetapamulinHuman (topical)FDA/EMA approval for impetigo

Strategic Design for Topical Application: Rationale and Target Pathogen Spectrum

Retapamulin’s design prioritized topical efficacy against uncomplicated superficial skin infections, specifically targeting Staphylococcus aureus (methicillin-susceptible, MSSA) and Streptococcus pyogenes [1] [5] [9]. This focus addressed critical clinical needs:

  • Rising resistance: To frontline topicals like mupirocin and fusidic acid in MSSA and S. pyogenes [6] [9]
  • Localized delivery: Bypassed systemic limitations (e.g., CYP3A4 metabolism) while achieving high epidermal concentrations [5] [7]
  • Mechanistic uniqueness: Minimized cross-resistance with other antibiotic classes due to distinct binding at the ribosomal P-site [1] [6]

In vitro surveillance studies confirm retapamulin’s potent bactericidal activity against primary skin pathogens, including strains resistant to macrolides, β-lactams, and mupirocin (Table 3) [5] [6] [9]. Its MIC90 values remain consistently low:

  • MSSA: 0.12 µg/mL
  • MRSA: 0.12–0.25 µg/mL
  • S. pyogenes: 0.03–0.06 µg/mL [5] [6]

Notably, retapamulin maintains activity against anaerobes (e.g., Propionibacterium acnes) and respiratory pathogens like Haemophilus influenzae, though its clinical use remains dermatologically focused [6] [9]. The molecular basis for this spectrum lies in its inhibition of ribosomal subunit assembly and peptidyl transfer, disrupting protein synthesis initiation more comprehensively than elongation inhibitors like macrolides [1] [6].

Table 3: In Vitro Activity of Retapamulin Against Key Skin Pathogens

PathogenMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Resistance Coverage
Staphylococcus aureus (MSSA)0.060.12Resistant to β-lactams, mupirocin, fusidic acid
Staphylococcus aureus (MRSA)0.060.25Cross-resistant to oxacillin, erythromycin
Streptococcus pyogenes0.0160.03Macrolide-resistant strains
Coagulase-negative staphylococci0.030.06Mupirocin-resistant strains
Propionibacterium acnes≤0.060.125N/A

Data compiled from global surveillance studies [5] [6] [9].

Properties

CAS Number

224452-66-8

Product Name

Retapamulin

IUPAC Name

[(1S,4S,7R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanyl]acetate

Molecular Formula

C30H47NO4S

Molecular Weight

517.8 g/mol

InChI

InChI=1S/C30H47NO4S/c1-7-28(4)16-24(35-25(33)17-36-22-14-20-8-9-21(15-22)31(20)6)29(5)18(2)10-12-30(19(3)27(28)34)13-11-23(32)26(29)30/h7,18-22,24,26-27,34H,1,8-17H2,2-6H3/t18?,19?,20?,21?,22?,24?,26?,27?,28-,29+,30+/m1/s1

InChI Key

STZYTFJPGGDRJD-FLVMOMPBSA-N

SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)N5C)C

Solubility

3.94e-04 g/L

Synonyms

SB-275833; SB 275833; SB275833; Retapamulin, brand names Altabax and Altargo.

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)N5C)C

Isomeric SMILES

CC1CC[C@@]23CCC(=O)C2[C@@]1(C(C[C@@](C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)N5C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.